4-Isobutoxypyrimidine-2-carboxylic acid
Description
4-Isobutoxypyrimidine-2-carboxylic acid is a pyrimidine derivative featuring an isobutoxy group (-OCH₂CH(CH₃)₂) at position 4 and a carboxylic acid (-COOH) group at position 2 of the heterocyclic ring. Pyrimidine derivatives are widely studied for their roles as intermediates in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antiviral agents . Notably, this compound is listed as discontinued by CymitQuimica, limiting its current accessibility for research .
Properties
IUPAC Name |
4-(2-methylpropoxy)pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)5-14-7-3-4-10-8(11-7)9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYQFPKQYWPQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Functional Group Diversity
- Ether vs. Thioether/Amino Groups: While this compound contains an ether group, derivatives like 4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic acid incorporate amine and thioether moieties. These groups alter polarity and hydrogen-bonding capacity, impacting solubility and target binding .
- Carboxylic Acid Positioning : Shifting the carboxylic acid from position 2 (as in the target compound) to position 5 (e.g., 2-methyl-4-isopropylpyrimidine-5-carboxylic acid) may influence steric hindrance and acidity, affecting reactivity in coupling reactions .
Molecular Weight and Lipophilicity
- The branched isobutoxy group in this compound increases molecular weight (196.20 g/mol) compared to linear alkoxy analogs like 4-Ethoxypyrimidine-2-carboxylic acid (168.15 g/mol).
Commercial Availability
- This compound and 4-Ethoxypyrimidine-2-carboxylic acid are discontinued, whereas derivatives with alkyl or mixed functional groups (e.g., 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid) remain available. This suggests a shift in research focus toward compounds with modular substituents for tailored applications .
Research Implications and Limitations
- Synthetic Utility : The discontinuation of this compound highlights the need for alternative routes to synthesize pyrimidine intermediates with similar steric and electronic profiles.
- Data Gaps : Detailed physicochemical data (e.g., melting points, solubility) and biological activity studies are absent in the provided evidence, limiting mechanistic comparisons. Further experimental characterization is required to evaluate structure-activity relationships.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
